Lipophilicity (XLogP3) Advantage
The presence of an additional methyl group at the 2-position of the benzoic acid core elevates the calculated partition coefficient (XLogP3) to 3.9, representing a significant increase in lipophilicity compared to the des-methyl analog 3-(3-fluoro-4-methylphenyl)benzoic acid (CAS 885964-56-7), which has an XLogP3 of 3.5 [1][2]. This difference of +0.4 log units translates to the target compound being approximately 2.5 times more lipophilic, as predicted by the XLogP3 algorithm.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 |
| Comparator Or Baseline | 3-(3-Fluoro-4-methylphenyl)benzoic acid (CAS 885964-56-7): XLogP3 = 3.5 |
| Quantified Difference | ΔXLogP3 = +0.4 (2.5× more lipophilic) |
| Conditions | Calculated using the XLogP3 algorithm [1][2] |
Why This Matters
Higher lipophilicity can enhance passive membrane diffusion and influence tissue distribution, a critical parameter for designing CNS-penetrant or orally bioavailable compounds.
- [1] Kuujia. Cas no 1261892-97-0 (3-(3-Fluoro-2-methylphenyl)-2-methylbenzoic acid). Product information page. View Source
- [2] chem.labr.cc. [1,1'-Biphenyl]-3-carboxylicacid,3'-fluoro-4'-methyl- (CAS 885964-56-7). Computed properties. View Source
